![molecular formula C11H14ClNO2 B2776755 2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide CAS No. 2411230-30-1](/img/structure/B2776755.png)
2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a methylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide typically involves the reaction of 2-chloroacetamide with 2-(2-hydroxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-hydroxyphenyl)acetamide
- 2-Chloro-N-(4-hydroxyphenyl)acetamide
- 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide is unique due to the presence of both a hydroxyphenyl group and a methylacetamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-13(11(15)8-12)7-6-9-4-2-3-5-10(9)14/h2-5,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJHMDQJZIRTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)
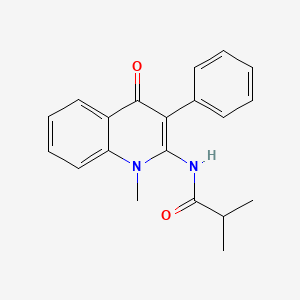
![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)
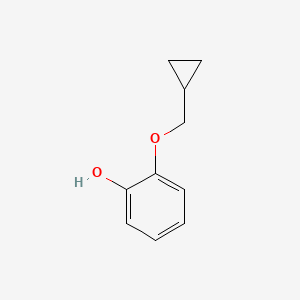
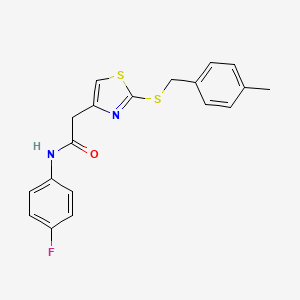
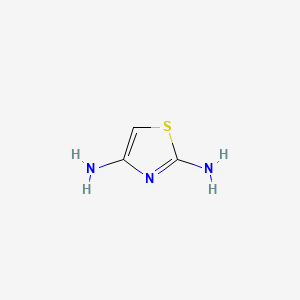
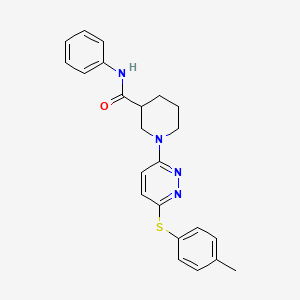
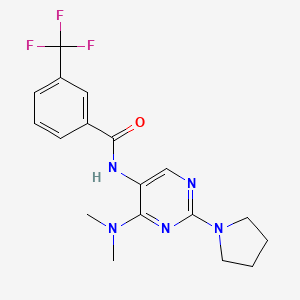
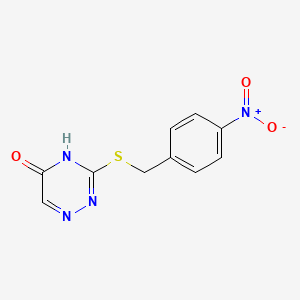
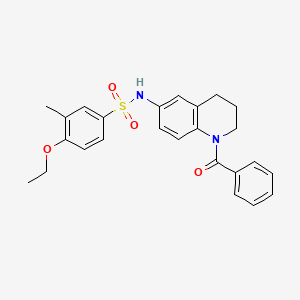
![1-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2776688.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)
![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2776692.png)

